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Compound of Interest

Compound Name: 4,5-Dimethoxy-o-benzoquinone

CAS No.: 21086-65-7

Cat. No.: B191083 Get Quote

Executive Summary & Structural Context
4,5-Dimethoxy-o-benzoquinone (CAS: 21086-65-7) is a reactive ortho-quinone metabolite

often co-isolated with its para-isomer (2,6-dimethoxy-1,4-benzoquinone) from fungal sources

such as Gloeophyllum trabeum. It serves as a critical redox-cycling agent in Fenton-type

biological degradation pathways.

Distinguishing this compound from its para-isomer is a frequent analytical challenge due to

overlapping proton resonances. This guide provides the definitive spectroscopic fingerprints

required for unambiguous identification, grounded in experimental literature.
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Property Data

Formula

C

H

O

Molecular Weight 168.15 g/mol

Appearance
Dark red to black crystalline solid (distinct from

the yellow/orange p-quinone)

Solubility
Soluble in CHCl

, MeOH, DMSO; sparingly soluble in water

Symmetry (Effective planar symmetry in solution)

Synthesis & Isolation Protocol
To obtain high-purity material for spectroscopic standards, the oxidation of 4,5-

dimethoxycatechol is the preferred route. The use of sodium iodate (NaIO

) offers a cleaner workup compared to heavy metal oxidants like PbO

.

Experimental Workflow (NaIO Method)
Reference: Itoh, Y. et al. Bull. Chem. Soc. Jpn. 1979.[1]

Precursor: Dissolve 4,5-dimethoxycatechol (1.0 eq) in absolute methanol.

Oxidation: Add Sodium Iodate (NaIO

) (2.0 eq) dissolved in a minimum amount of water.

Reaction: Stir at 60°C for 20 hours. The solution will darken significantly.

Isolation: Filter to remove inorganic salts. Concentrate the filtrate in vacuo.
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Purification: Flash chromatography (Silica gel; CHCl

/MeOH gradient) or recrystallization from methanol.
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Figure 1: Synthetic pathway for the preparation of 4,5-dimethoxy-o-benzoquinone via iodate

oxidation.

Spectroscopic Data Analysis[1][2][3][4][5]
Nuclear Magnetic Resonance (NMR)
The symmetry of the molecule results in a simplified spectrum. Note that the chemical shift of

the vinyl protons is significantly shielded compared to unsubstituted o-benzoquinone (

6.4) due to the electron-donating methoxy groups.

H NMR Data (CDCl

, 400 MHz)
Position (ppm) Multiplicity Integration Assignment

3, 6 5.81 Singlet (s) 2H
Quinone Ring

Protons

4-OMe, 5-OMe 3.92 Singlet (s) 6H Methoxy Protons

Technical Insight: The singlet at 5.81 ppm is diagnostic. If you observe a singlet at 5.86 ppm

but the compound is yellow, suspect the para-isomer (2,6-dimethoxy-1,4-benzoquinone), which

has a deceptively similar proton shift but distinct color and carbon spectrum.

C NMR Data (Predicted/Literature Consensus)
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Carbon Type (ppm) Assignment

C=O 175 - 180 C-1, C-2 (Carbonyls)

C-O 155 - 160
C-4, C-5 (Quaternary, attached

to OMe)

C-H 100 - 105 C-3, C-6 (Methine)

OMe 56 - 57 Methoxy Carbons

Infrared Spectroscopy (FT-IR)
Ortho-quinones exhibit characteristic carbonyl stretching frequencies that are typically higher in

energy than para-quinones, often appearing as a doublet or a broad band due to Fermi

resonance or vibrational coupling.

Functional Group
Wavenumber (cm

)
Notes

C=O Stretch 1665
Characteristic o-quinone

carbonyl (strong).

C=C Stretch 1599 Ring skeletal vibration.

C-O Stretch 1228, 1206 Methoxy-aryl stretching.

Mass Spectrometry (EI-MS)
The fragmentation pattern is dominated by the sequential loss of carbon monoxide (CO), a

hallmark of quinone decomposition.

Molecular Ion (M

): m/z 168 (Weak to Moderate)

Base Peak: m/z 69 (Hydrocarbon fragment C
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H

O

or similar)

Diagnostic Fragments:

m/z 140 [M - CO]

: Initial loss of a carbonyl group.

m/z 125 [M - CO - Me]

: Subsequent loss of methyl radical.

m/z 112 [M - 2CO]

: Loss of the second carbonyl.

Molecular Ion
[M]+ m/z 168

[M - CO]+
m/z 140

- CO (28)

[M - 2CO]+
m/z 112

- CO (28)

[M - CO - Me]+
m/z 125

- Me (15)

Base Peak
m/z 69

Ring Cleavage
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Figure 2: Proposed fragmentation pathway for 4,5-dimethoxy-o-benzoquinone under Electron

Impact (EI) ionization.

UV-Visible Spectroscopy
Solvent: Methanol (MeOH)

1: 413 nm (

) - n

transition (forbidden, low intensity, responsible for red color).

2: 287-291 nm (

) -

transition (strong).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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